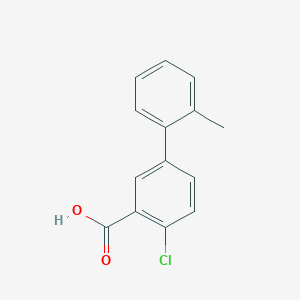
2-Chloro-5-(2-methylphenyl)benzoic acid
Overview
Description
2-Chloro-5-(2-methylphenyl)benzoic acid is a chemical compound with the CAS Number: 1184525-11-8 . It has a molecular weight of 246.69 . The IUPAC name for this compound is 4-chloro-2’-methyl [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a carboxylic acid group (-COOH) and a chlorine atom attached, along with a 2-methylphenyl group .Scientific Research Applications
Plant Growth Regulation
Studies on plant growth-regulating substances have investigated the physiological activity of mono- and di-substituted chloro- and methyl-phenoxyacetic and benzoic acids, including compounds similar to 2-chloro-5-(2-methylphenyl)benzoic acid. These studies found that chlorine substitution tends to have a greater effect than methyl in conferring activity on benzoic acids. Specifically, disubstitution with chloro derivatives was more active, highlighting the potential of such compounds in regulating plant growth through their effect on the aromatic ring positioning of substituents (Pybus, Smith, Wain, & Wightman, 1959).
Chemical Synthesis and Reactions
The nitration of chloro-methylbenzoyl benzoic acids, including structures similar to this compound, has been studied, revealing the formation of nitrobenzoyl benzoic acid derivatives. This research provides insights into the reactivity and potential applications of these compounds in the synthesis of dyes and other chemical materials, demonstrating the versatility and reactivity of substituted benzoic acids in chemical synthesis (Arient, Šlosar, Štěrba, & Obruba, 1967).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of substituted quinazolinyl methyl nitrite derivatives from chloro-substituted benzoic acids highlight the potential biomedical applications of these compounds. By exploring their effects against various bacteria and fungi, researchers are uncovering the therapeutic potential of chloro-substituted benzoic acids in combating microbial infections, indicating that compounds like this compound could be valuable in the development of new antimicrobial agents (Chaitanya, Guguloth, Damodhar, & An, 2017).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the modification of benzoic acids, including chloro- and methyl-substituted derivatives, plays a crucial role in the synthesis and development of new materials. Studies on the crystal structure and polymorphism of fenamic and tolfenamic acids, derivatives related to this compound, have provided valuable insights into the design and development of materials with desired physical and chemical properties, impacting fields ranging from pharmaceuticals to advanced materials engineering (Uzoh, Cruz-Cabeza, & Price, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to tolfenamic acid , which is known to target cyclooxygenases . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
Based on its structural similarity to tolfenamic acid, it may inhibit the action of cyclooxygenases . This inhibition could prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
If it acts similarly to tolfenamic acid, it may affect the arachidonic acid pathway by inhibiting the synthesis of prostaglandins . This could lead to downstream effects such as reduced inflammation and pain.
Result of Action
If it acts similarly to tolfenamic acid, it may result in reduced inflammation and pain due to decreased prostaglandin synthesis .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-(2-methylphenyl)benzoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and inflammatory pathways. For instance, it has been observed to inhibit cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins. By inhibiting these enzymes, this compound can modulate inflammatory responses and oxidative stress in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in apoptosis and cell proliferation. Additionally, this compound can modulate the activity of transcription factors, thereby impacting the transcriptional regulation of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cyclooxygenase enzymes results in the inhibition of prostaglandin synthesis. Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites of this compound can further influence metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms and can accumulate in specific tissues, such as the liver and kidneys. The distribution of this compound within the body can influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can determine its specific biochemical and cellular effects .
Properties
IUPAC Name |
2-chloro-5-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWTZXXKFXJCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681198 | |
| Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184525-11-8 | |
| Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


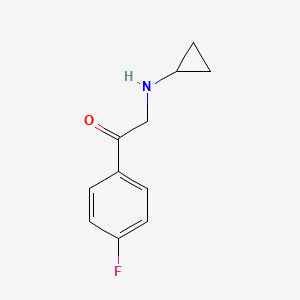
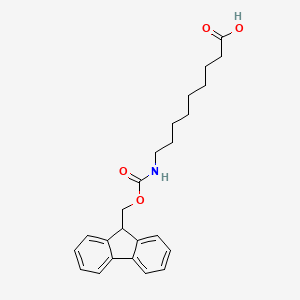

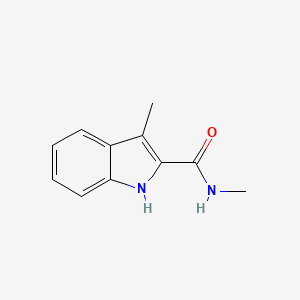


![2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1463686.png)
![2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide](/img/structure/B1463687.png)

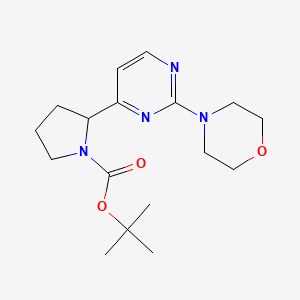

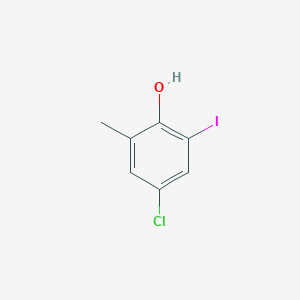

![1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea](/img/structure/B1463697.png)
